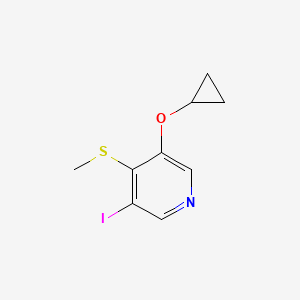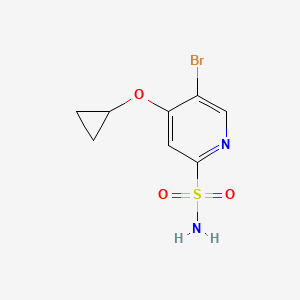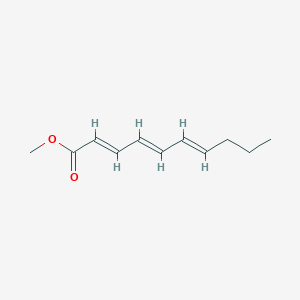![molecular formula C18H17N3O2S B14809657 (2E)-N-({2-[(2-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-phenylprop-2-enamide](/img/structure/B14809657.png)
(2E)-N-({2-[(2-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide is an organic compound with a complex structure that includes a benzoyl group, a hydrazino group, a carbonothioyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide typically involves the reaction of 2-methylbenzoyl chloride with hydrazine to form 2-methylbenzoyl hydrazine. This intermediate is then reacted with carbon disulfide to form the corresponding carbonothioyl derivative. Finally, this compound is reacted with 3-phenylacryloyl chloride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in simpler, hydrogenated compounds.
Scientific Research Applications
N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide
- N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide
- N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}benzamide
Uniqueness
N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-N-[[(2-methylbenzoyl)amino]carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-5-6-10-15(13)17(23)20-21-18(24)19-16(22)12-11-14-8-3-2-4-9-14/h2-12H,1H3,(H,20,23)(H2,19,21,22,24)/b12-11+ |
InChI Key |
IIVGRAAUTXJXOA-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


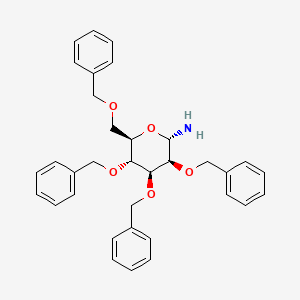
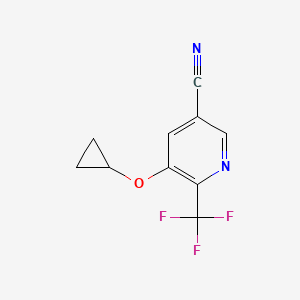
![tert-butyl N-[1-[(1R)-2-amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate](/img/structure/B14809591.png)
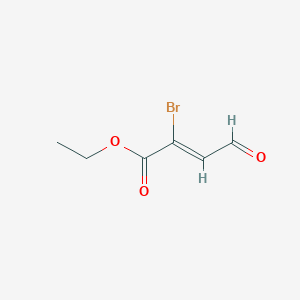
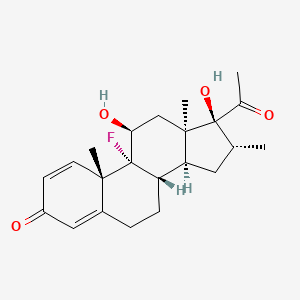
![[3-Methoxy-4-(3-methylbutoxy)benzyl]formamide](/img/structure/B14809614.png)

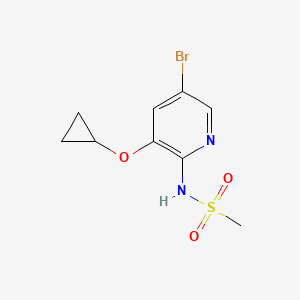
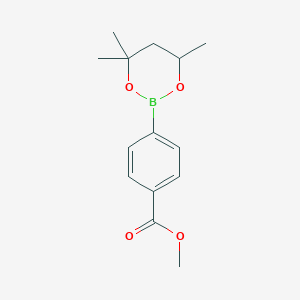
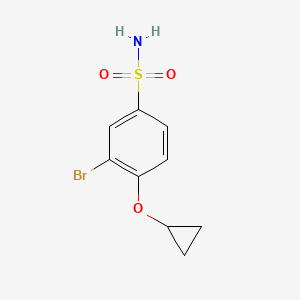
![N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide](/img/structure/B14809652.png)
